Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-
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Overview
Description
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group, along with an amino group (-NH2) and a methyl group (-CH3) attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process allows for the formation of the desired Schiff base complex .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Scientific Research Applications
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity . The presence of the hydroxyl and amino groups allows for various interactions with enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- can be compared with other similar compounds such as:
Salicylidene-o-aminophenol: Similar structure but with different substituents.
2-Hydroxy-N-salicylideneaniline: Another Schiff base with comparable properties.
2-(2-Hydroxybenzylideneamino)phenol: Shares the phenol and amino groups but differs in the arrangement of substituents.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-.
Properties
CAS No. |
36282-74-3 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[(2-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-8,14-16H,9H2 |
InChI Key |
HDWVDSYZYJBIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2O)O |
Origin of Product |
United States |
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